molecular formula C29H46O3 B131385 Dhbh-calcitriol CAS No. 154356-84-0

Dhbh-calcitriol

Cat. No. B131385
CAS RN: 154356-84-0
M. Wt: 442.7 g/mol
InChI Key: ZSRZLHUUFCGCDW-QYFQUPAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhbh-calcitriol is a synthetic analog of calcitriol, which is the active form of vitamin D. It was first synthesized in the 1980s and has since been used in scientific research to study the effects of vitamin D on various biological processes. In

Scientific Research Applications

Dhbh-calcitriol has been extensively used in scientific research to study the effects of vitamin D on various biological processes. It has been shown to have anti-proliferative and pro-differentiation effects on cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been found to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Additionally, Dhbh-calcitriol has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Mechanism of Action

Dhbh-calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR), which is a transcription factor that regulates gene expression. Upon binding to the VDR, Dhbh-calcitriol induces conformational changes that allow it to interact with co-activator proteins and initiate gene transcription. The genes regulated by Dhbh-calcitriol are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Dhbh-calcitriol has been shown to have several biochemical and physiological effects. It promotes the differentiation of cancer cells, leading to decreased proliferation and increased apoptosis. It also has immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Additionally, Dhbh-calcitriol has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Dhbh-calcitriol in lab experiments is its high potency and stability. It is also readily available and easy to synthesize. However, one limitation is that it is a synthetic analog of calcitriol and may not fully mimic the effects of endogenous vitamin D. Additionally, its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the use of Dhbh-calcitriol in scientific research. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Additionally, Dhbh-calcitriol's neuroprotective effects warrant further investigation for the treatment of neurodegenerative diseases.

Synthesis Methods

Dhbh-calcitriol is synthesized by modifying the structure of calcitriol. The synthesis method involves the introduction of a hydroxyl group at the 19th position of the calcitriol molecule, followed by the addition of a side chain containing a double bond and a cyclohexane ring. This modification increases the stability and activity of the molecule, making it a potent analog of calcitriol.

properties

CAS RN

154356-84-0

Product Name

Dhbh-calcitriol

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-8-hydroxy-8-methylnon-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C29H46O3/c1-20(10-7-6-8-16-28(3,4)32)25-14-15-26-22(11-9-17-29(25,26)5)12-13-23-18-24(30)19-27(31)21(23)2/h7,10,12-13,20,24-27,30-32H,2,6,8-9,11,14-19H2,1,3-5H3/b10-7+,22-12+,23-13-/t20-,24-,25-,26+,27+,29-/m1/s1

InChI Key

ZSRZLHUUFCGCDW-QYFQUPAWSA-N

Isomeric SMILES

C[C@H](/C=C/CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES

CC(C=CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(C=CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

synonyms

1,25-(OH)2-22-dehydro-dihomo-vitamin D3
22-dehydro-1,25-dihydroxy-24-dihomovitamin D3
DHBH-calcitriol

Origin of Product

United States

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